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molecular formula C17H13BrN2O5S B8284900 Methyl 5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate

Methyl 5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate

Cat. No. B8284900
M. Wt: 437.3 g/mol
InChI Key: YXGQKWXSHVOXAQ-UHFFFAOYSA-N
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Patent
US08497270B2

Procedure details

Triethyl amine (15.9 mmol) was added to a suspension of methyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate (10.6 mmol) in chloroform (22 ml) over 5 min. at 20-50° C. Tosyl chloride (12.7 mmol) was added over 5 min maintaining the temperature at 40° C. for 2 h. The mixture was cooled to 20° C. over 15 min. MeOH was added over 30 min, then a mixture of MeOH:water was added over 30 min. The resulting off-white crystalline solid was collected by filtration and dried to give the target compound in 50% yield.
Quantity
15.9 mmol
Type
reactant
Reaction Step One
Quantity
10.6 mmol
Type
reactant
Reaction Step One
Quantity
22 mL
Type
solvent
Reaction Step One
Quantity
12.7 mmol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[Br:8][C:9]1[N:18]=[C:17]([C:19]([O:21][CH3:22])=[O:20])[C:16]([OH:23])=[C:15]2[C:10]=1[CH:11]=[CH:12][CH:13]=[N:14]2.[S:24](Cl)([C:27]1[CH:33]=[CH:32][C:30]([CH3:31])=[CH:29][CH:28]=1)(=[O:26])=[O:25].CO>C(Cl)(Cl)Cl.O>[Br:8][C:9]1[N:18]=[C:17]([C:19]([O:21][CH3:22])=[O:20])[C:16]([O:23][S:24]([C:27]2[CH:33]=[CH:32][C:30]([CH3:31])=[CH:29][CH:28]=2)(=[O:26])=[O:25])=[C:15]2[C:10]=1[CH:11]=[CH:12][CH:13]=[N:14]2

Inputs

Step One
Name
Quantity
15.9 mmol
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
10.6 mmol
Type
reactant
Smiles
BrC1=C2C=CC=NC2=C(C(=N1)C(=O)OC)O
Name
Quantity
22 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
12.7 mmol
Type
reactant
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 20° C. over 15 min
Duration
15 min
FILTRATION
Type
FILTRATION
Details
The resulting off-white crystalline solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to give the target compound in 50% yield

Outcomes

Product
Name
Type
Smiles
BrC1=C2C=CC=NC2=C(C(=N1)C(=O)OC)OS(=O)(=O)C1=CC=C(C)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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